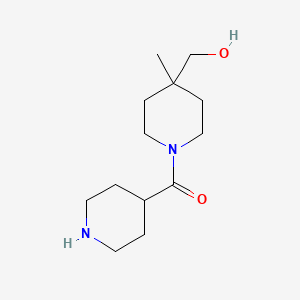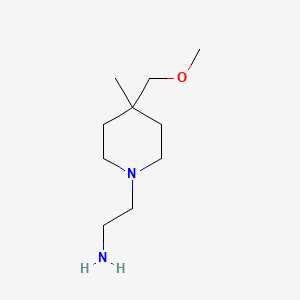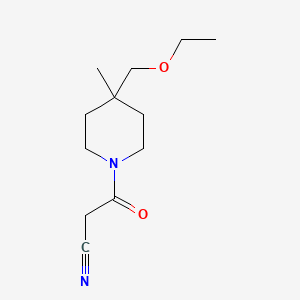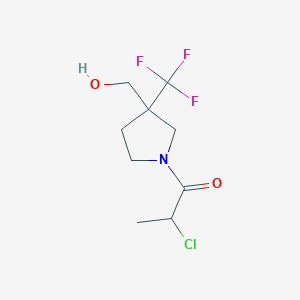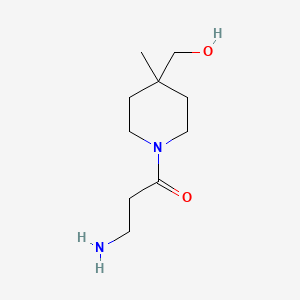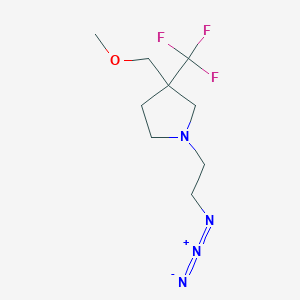
1-(2-Azidoethyl)-3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidine
Descripción general
Descripción
1-(2-Azidoethyl)-3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidine, also known as AzMTP, is an organic compound with a wide variety of applications in scientific research. AzMTP is a small molecule that is used to modify proteins and other biomolecules, and has been used in the development of new drugs, imaging agents, and other therapeutic agents. AzMTP is a versatile and efficient tool for the manipulation of proteins, and can be used to study their structure, function, and interactions.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthesis of Pyrrolidines and Pyrroles : The compound has been utilized in the synthesis of various pyrrolidines and pyrroles. For instance, the study by Markitanov et al. (2016) demonstrates the synthesis of 4-(trifluoromethyl)pyrrolidines with different substituents, highlighting the versatility of related compounds in chemical synthesis (Markitanov et al., 2016).
Enantioselective Fluorodehydroxylation : Hann and Sampson (1989) discussed the synthesis of (S)-2-(methoxymethyl)pyrrolidin-1-ylsulphur trifluoride, highlighting its role as an effective enantioselective fluorodehydroxylating agent (Hann & Sampson, 1989).
Building Blocks for Aminopyrroles : Khlebnikov et al. (2018) used a trifluoromethyl-containing building block, similar to the compound , for the preparation of trifluoromethyl-substituted aminopyrroles, showcasing its utility in creating complex molecular structures (Khlebnikov et al., 2018).
Industrial and Medicinal Applications
Synthesis of Bioactive Molecules : The reaction between various compounds and 1-(2-azidoethyl)-3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidine or its derivatives can lead to the production of bioactive molecules. For example, Kotian et al. (2005) demonstrated a large-scale synthesis of a compound using methods that could be applicable to similar trifluoromethylated pyrrolidines (Kotian et al., 2005).
Pyrrolidines in Medicine : Pyrrolidines, which can be synthesized from compounds like 1-(2-azidoethyl)-3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidine, are important in medicine, often used as pharmaceuticals or in the development of new drugs. Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines in medicine, indicating the relevance of these compounds in the medical field (Żmigrodzka et al., 2022).
Propiedades
IUPAC Name |
1-(2-azidoethyl)-3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N4O/c1-17-7-8(9(10,11)12)2-4-16(6-8)5-3-14-15-13/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVHPMKDESJTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCN(C1)CCN=[N+]=[N-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)-3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




